molecular formula C12H10N2O5V B12324225 oxovanadium;pyridine-2-carboxylic acid

oxovanadium;pyridine-2-carboxylic acid

Katalognummer: B12324225
Molekulargewicht: 313.16 g/mol
InChI-Schlüssel: YRISQIRIVKXKBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxovanadium;pyridine-2-carboxylic acid is a coordination compound that involves oxovanadium (IV) and pyridine-2-carboxylic acid, also known as picolinic acid. This compound is of significant interest due to its potential applications in various fields, including catalysis, medicine, and material science. The unique properties of oxovanadium complexes, such as their redox behavior and coordination chemistry, make them valuable in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxovanadium;pyridine-2-carboxylic acid typically involves the reaction of vanadyl sulfate or vanadyl acetylacetonate with pyridine-2-carboxylic acid. The reaction is usually carried out in an aqueous or methanolic solution under controlled temperature conditions. For instance, the reaction of vanadyl sulfate pentahydrate with pyridine-2-carboxylic acid in methanol can yield the desired oxovanadium complex .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as crystallization, purification, and characterization to ensure the quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxovanadium;pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or molecular oxygen can be used to oxidize oxovanadium (IV) to dioxovanadium (V).

    Solvents: Methanol, ethanol, and water are commonly used solvents in the synthesis and reactions of oxovanadium complexes.

Major Products Formed

    Dioxovanadium Complexes: Oxidation reactions typically yield dioxovanadium (V) complexes.

    Coordination Complexes: Various coordination complexes can be formed depending on the ligands involved in the reaction.

Wirkmechanismus

The mechanism of action of oxovanadium;pyridine-2-carboxylic acid involves its redox behavior and coordination chemistry. The compound can undergo oxidation and reduction reactions, which are crucial for its catalytic and biological activities. In biological systems, oxovanadium complexes can mimic insulin by interacting with cellular pathways involved in glucose metabolism . The coordination of pyridine-2-carboxylic acid to vanadium enhances the stability and reactivity of the complex, facilitating its interactions with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Oxovanadium;pyridine-2-carboxylic acid is unique due to its specific coordination with pyridine-2-carboxylic acid, which imparts distinct redox properties and stability. This uniqueness makes it particularly valuable in catalysis and medical research, where precise control over redox behavior is essential.

Eigenschaften

Molekularformel

C12H10N2O5V

Molekulargewicht

313.16 g/mol

IUPAC-Name

oxovanadium;pyridine-2-carboxylic acid

InChI

InChI=1S/2C6H5NO2.O.V/c2*8-6(9)5-3-1-2-4-7-5;;/h2*1-4H,(H,8,9);;

InChI-Schlüssel

YRISQIRIVKXKBF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.O=[V]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.